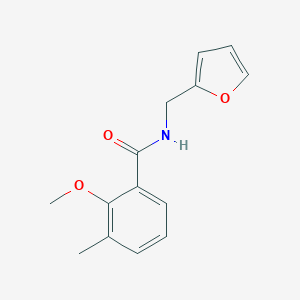![molecular formula C23H29N3O3 B244085 N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B244085.png)
N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. This pathway is involved in the activation of B cells, which play a key role in the immune response. TAK-659 has been studied extensively for its potential as a therapeutic agent in the treatment of B cell malignancies and autoimmune diseases.
Mécanisme D'action
N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide works by inhibiting the BTK pathway, which is involved in the activation of B cells. BTK is a key enzyme in this pathway, and its inhibition prevents the activation and proliferation of B cells, leading to a reduction in the immune response.
Biochemical and Physiological Effects:
N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide has been shown to have potent inhibitory effects on B cell activation and proliferation, both in vitro and in vivo. It has also been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the pathogenesis of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide is its specificity for the BTK pathway, which minimizes off-target effects. It is also highly potent, with low nanomolar IC50 values. However, one limitation of N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
There are several potential future directions for research on N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide. One area of interest is the development of combination therapies that target multiple pathways involved in B cell malignancies and autoimmune diseases. Another area of interest is the investigation of N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide in other diseases, such as multiple sclerosis and type 1 diabetes. Additionally, further studies are needed to optimize the dosing and administration of N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide in clinical settings.
Méthodes De Synthèse
The synthesis of N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide involves several steps, including the coupling of 4-methoxybenzamide with 4-(2,2-dimethylpropanoyl)-1-piperazine, followed by the addition of 4-bromophenylboronic acid and palladium catalyst. The resulting compound is then purified and characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide has been extensively studied for its potential as a therapeutic agent in the treatment of B cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). It has also shown promise in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
Propriétés
Formule moléculaire |
C23H29N3O3 |
|---|---|
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C23H29N3O3/c1-23(2,3)22(28)26-15-13-25(14-16-26)19-9-7-18(8-10-19)24-21(27)17-5-11-20(29-4)12-6-17/h5-12H,13-16H2,1-4H3,(H,24,27) |
Clé InChI |
GPKPLCYBKXSVHX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC |
SMILES canonique |
CC(C)(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(3,5-dichloro-2-methoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B244003.png)
![N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B244005.png)
![N-{4-[(2-phenylacetyl)amino]phenyl}pentanamide](/img/structure/B244006.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244009.png)
![N-[2-chloro-5-(propionylamino)phenyl]-3-fluorobenzamide](/img/structure/B244011.png)
![N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B244015.png)
![2,6-dimethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B244016.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B244018.png)
![N-[1-(1-adamantyl)ethyl]-4-cyano-2-fluorobenzamide](/img/structure/B244020.png)

![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B244024.png)
![2-[(4-bromo-3-methoxy-2-naphthoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244025.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244027.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244028.png)